molecular formula C16H17NO3 B1604535 Tembamide CAS No. 15298-28-9

Tembamide

Cat. No. B1604535
CAS RN: 15298-28-9
M. Wt: 271.31 g/mol
InChI Key: NICURWGAEFHESQ-UHFFFAOYSA-N
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Description

Tembamide, also known as Trimethobenzamide, is an antiemetic used to prevent nausea and vomiting . It belongs to the class of organic compounds known as benzamides . It is marketed under the brand names Tebamide and Tigan .


Synthesis Analysis

The synthesis of this compound involves a 2-step catalytic route that converts 4-anisaldehyde into a β-amino alcohol derivative . The initial step consists of a concurrent biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate . The O-benzoyl cyanohydrin is then converted to (S)-tembamide in a hydrogenation reaction catalyzed by Raney Ni .


Molecular Structure Analysis

This compound contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a concurrent biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate . This is followed by a hydrogenation reaction catalyzed by Raney Ni to convert the O-benzoyl cyanohydrin to (S)-tembamide .


Physical And Chemical Properties Analysis

This compound is a compound with the formula C21H28N2O5 and a molar mass of 388.464 g·mol−1 . It has a bioavailability of 60-100% and an elimination half-life of 7 to 9 hours .

Scientific Research Applications

Scientific Research Applications of Tembamide

  • Synthesis and Pharmaceutical Applications

    • This compound has been synthesized enantioselectively, showcasing its relevance in pharmaceutical applications. This includes its use in the synthesis of cardiac drugs and bronchodilators. For instance, this compound and aegeline have been synthesized using optically active cyanohydrins, which are crucial for creating specific pharmaceutical compounds with high enantiomeric excess and yield (Brown, Donohue, Jackson, & Mccarthy, 1994).
  • Antifungal Properties

    • Research has shown that this compound exhibits moderate antifungal activity. This was demonstrated through a phytochemical study on Piper mollicomum Kunth, where this compound displayed effectiveness against certain fungal species (Da Silva et al., 2018).
  • Chemical Analysis and Structural Studies

    • Carbon-13 NMR spectral studies have been conducted on this compound and related compounds. These studies are crucial for understanding the chemical structure and properties of this compound, which can be essential for its further applications in various scientific fields (Patra, Mitra, Ghosh, & Mukhopadhyay, 1981).
  • Synthetic Methods for Bioactive Derivatives

    • Innovative synthetic methods have been developed for bioactive β-aryl ethanolamine derivatives, including this compound. Such methods focus on diastereoselective synthesis, which is significant for producing specific bioactive compounds (Buchanan, Dixon, Scott, & Laine, 2004).
  • Biomedical Research and Tissue Engineering

    • While not directly related to this compound, it's noteworthy to mention the broader context of scientific research in which compounds like this compound might be studied. Tissue engineering, for instance, is a field that involves complex interactions between cells and biomaterials, potentially relevant for research on compounds like this compound (Furth, Atala, & Van Dyke, 2007).
  • Chemoenzymatic Synthesis and Pharmaceutical Applications

    • Chemoenzymatic synthesis methods for this compound have been developed, highlighting its pharmaceutical potential. These methods involve efficient synthesis of optically active β-azido alcohols, crucial for producing enantiomers of natural hydroxyamides like this compound (Kamal, Shaik, Sandbhor, & Malik, 2004).
  • Multi-Catalytic Routes for Synthesis

    • Research has also focused on multi-catalytic routes for synthesizing this compound, showcasing the versatility and the importance of developing new synthetic methods for bioactive compounds. Such research can lead to more efficient and scalable production processes (Leemans, Walter, Hollmann, Schallmey, & van Langen, 2019).

Mechanism of Action

Tembamide works by being an antagonist of the D2 receptor . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .

Safety and Hazards

Possible side effects of Tembamide include drowsiness, dizziness, headache, muscle cramps, and blurred vision . More serious adverse effects include skin rash, tremors, parkinsonism, and jaundice .

Future Directions

The synthesis strategy of Tembamide might be transferrable to the synthesis of other N-acyl-β-amino alcohols . This suggests potential future directions in the development of new enantioselective synthetic routes to vicinal amino alcohols and their derivatives .

properties

IUPAC Name

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICURWGAEFHESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934640
Record name N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10934640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Tembamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

15298-28-9, 50802-66-9
Record name N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15298-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015298289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMBAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114783
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Record name N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Tembamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 - 157 °C
Record name (±)-Tembamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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